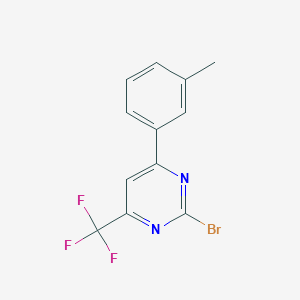
2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, a trifluoromethyl group, and a m-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under specific conditions.
Tolyl Substitution: The m-tolyl group is introduced through a substitution reaction, typically using a suitable aryl halide and a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The trifluoromethyl and m-tolyl groups can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.
科学研究应用
2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.
作用机制
The mechanism of action of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and m-tolyl groups can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the m-tolyl group, which may affect its chemical reactivity and biological activity.
6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
2-Bromo-6-(m-tolyl)pyrimidine: Lacks the trifluoromethyl group, which can affect its lipophilicity and metabolic stability.
Uniqueness
2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine and m-tolyl groups provide opportunities for further functionalization and tuning of its biological activity.
属性
分子式 |
C12H8BrF3N2 |
|---|---|
分子量 |
317.10 g/mol |
IUPAC 名称 |
2-bromo-4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2/c1-7-3-2-4-8(5-7)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3 |
InChI 键 |
ARDIWTZDQYRVOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
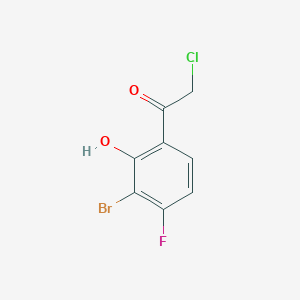
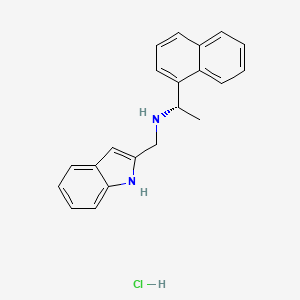
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)

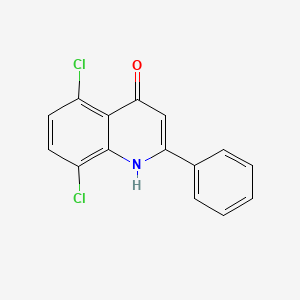
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
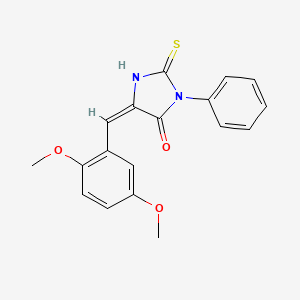
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
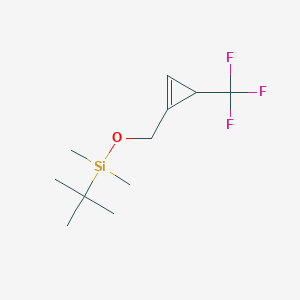
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)



